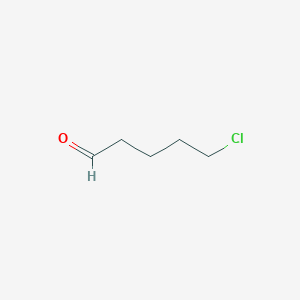

5-Chloropentanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloropentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-4-2-1-3-5-7/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLHWEDEIKEQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349105 | |

| Record name | 5-chloropentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20074-80-0 | |

| Record name | 5-Chloropentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20074-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloropentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropentanal: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropentanal is a bifunctional organic compound containing both an aldehyde and a chloroalkane functional group. This unique structural feature makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and agrochemical applications. Its reactivity allows for a variety of chemical transformations, including nucleophilic additions at the carbonyl group and nucleophilic substitutions at the carbon bearing the chlorine atom. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound.

Chemical Properties and Structure

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is a versatile building block in organic synthesis due to its reactive aldehyde group and a halogenated alkyl chain.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉ClO | [3][4] |

| Molecular Weight | 120.58 g/mol | [3][5][6] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 172 °C at 760 mmHg | [3][7][8] |

| Density | 1.006 g/cm³ | [3][7][8] |

| Flash Point | 67 °C (152.6 °F) | [3][6][8] |

| Refractive Index | 1.419 | [7][8] |

| Vapor Pressure | 1.36 mmHg at 25 °C | [8][9] |

| Solubility | Soluble in polar aprotic solvents like ethyl acetate (B1210297) and dichloromethane (B109758). | [10] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is recommended to store under an inert atmosphere and at temperatures below -20°C. | [3][9] |

Structural Information

The structural identifiers for this compound are provided below.

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [5][6] |

| Synonyms | 5-Chlorovaleraldehyde, Pentanal, 5-chloro- | [1][3] |

| CAS Number | 20074-80-0 | [3][5] |

| SMILES | C(CCCl)CC=O | [5] |

| InChI | InChI=1S/C5H9ClO/c6-4-2-1-3-5-7/h5H,1-4H2 | [5] |

| InChIKey | ZNLHWEDEIKEQDK-UHFFFAOYSA-N | [5][6] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.

Reduction of Methyl 5-Chlorovalerate

A common laboratory-scale synthesis involves the reduction of methyl 5-chlorovalerate using diisobutylaluminium hydride (DIBAL-H) at low temperatures.[1][2][3]

-

Dissolve methyl 5-chlorovalerate (1.0 equivalent) in anhydrous toluene (B28343) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.0 M in toluene, 1.27 equivalents) dropwise to the stirred solution, maintaining the internal temperature at -78 °C. The addition should take approximately 1 hour.[1][3]

-

After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 3 hours.[1][3]

-

Quench the reaction by the slow, dropwise addition of 6N hydrochloric acid.[1][3]

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer twice with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often used in the next step without further purification.[1][3]

Oxidation of 5-Chloro-1-pentanol (B147386)

Another viable synthetic route is the oxidation of 5-chloro-1-pentanol. This method is advantageous due to the commercial availability of the starting alcohol. Mild oxidizing agents are preferred to avoid over-oxidation to the corresponding carboxylic acid.[6]

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes.[4][11]

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.7 equivalents) in DCM, keeping the temperature below -60 °C.

-

After stirring for 5 minutes, add a solution of 5-chloro-1-pentanol (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add triethylamine (B128534) (7.0 equivalents) dropwise and allow the reaction to warm to room temperature.[12]

-

Quench the reaction with water and extract the product with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

The Dess-Martin periodinane oxidation offers a metal-free and mild alternative for the synthesis of aldehydes.[13][14][15]

-

To a stirred solution of 5-chloro-1-pentanol (1.0 equivalent) in anhydrous dichloromethane at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to afford the crude this compound, which can be further purified.

Synthesis Workflow Diagrams

Purification and Analysis

Purification of this compound is typically achieved by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[6] The purity of the final product is assessed using a combination of chromatographic and spectroscopic techniques.

Purification Protocol: Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Workflow

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Expected) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aldehyde Proton | ~9.8 | t | ~1.5 | -CHO |

| Methylene (α to CHO) | ~2.5 | dt | J ≈ 7.0, 1.5 | -CH₂-CHO |

| Methylene (β to CHO) | ~1.8 | m | - | -CH₂-CH₂-CHO |

| Methylene (γ to CHO) | ~1.9 | m | - | -CH₂-CH₂-Cl |

| Methylene (δ to CHO) | ~3.6 | t | J ≈ 6.5 | -CH₂-Cl |

| ¹³C NMR (Expected) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~202 | -CHO |

| Methylene (α to CHO) | ~43 | -CH₂-CHO |

| Methylene (β to CHO) | ~21 | -CH₂-CH₂-CHO |

| Methylene (γ to CHO) | ~32 | -CH₂-CH₂-Cl |

| Methylene (δ to CHO) | ~44 | -CH₂-Cl |

Note: The expected chemical shifts are based on the structure of this compound and typical values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | ~2820 and ~2720 | Medium |

| C=O stretch (aldehyde) | ~1725 | Strong |

| C-H stretch (alkane) | 2850-2960 | Medium-Strong |

| C-Cl stretch | 600-800 | Medium-Strong |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 120 and a characteristic M+2 peak at m/z 122 with an approximate intensity ratio of 3:1, indicative of the presence of a chlorine atom. Common fragmentation patterns would involve the loss of chlorine (M-35/37), cleavage alpha to the carbonyl group, and McLafferty rearrangement.

| m/z | Possible Fragment |

| 120/122 | [C₅H₉ClO]⁺ (Molecular Ion) |

| 91/93 | [M - CHO]⁺ |

| 85 | [M - Cl]⁺ |

| 44 | [CH₂=C(OH)H]⁺ (from McLafferty rearrangement) |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][]

-

Signal Word: Warning[3]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a chemical fume hood.[17]

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere, preferably in a freezer at temperatures below -20°C.[3][9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

In case of skin contact: Immediately wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disclaimer: This guide is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. chembk.com [chembk.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 20074-80-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. This compound | C5H9ClO | CID 643048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 20074-80-0 | Benchchem [benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound | 20074-80-0 [chemnet.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound; CAS No.: 20074-80-0 [chemshuttle.com]

- 11. Swern oxidation - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Dess–Martin Periodinane [merckmillipore.com]

- 14. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 15. Dess-Martin Oxidation [organic-chemistry.org]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Chloropentanal

Introduction: 5-Chloropentanal is a bifunctional organic compound featuring a terminal aldehyde group and a chlorine atom at the C-5 position. This unique structure, combining a reactive carbonyl group with a halogenated alkyl chain, establishes it as a versatile and valuable intermediate in organic synthesis.[1] Its applications span pharmaceuticals, agrochemicals, and materials science, making it a compound of significant interest to researchers and development professionals. This guide provides a comprehensive overview of its identifiers, properties, synthesis protocols, and key applications.

Chemical Identifiers and Properties

This compound is registered under several chemical databases, ensuring its unique identification for regulatory and research purposes. Its physical and chemical properties are crucial for handling, storage, and reaction planning.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 20074-80-0 | [2][3] |

| IUPAC Name | This compound | [2][4] |

| Molecular Formula | C₅H₉ClO | [2][3] |

| Molecular Weight | 120.58 g/mol | [2][5] |

| InChI | InChI=1S/C5H9ClO/c6-4-2-1-3-5-7/h5H,1-4H2 | [2][4] |

| InChIKey | ZNLHWEDEIKEQDK-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | C(CCCl)CC=O | [2] |

| EC Number | 869-782-6 | [2][3] |

| DSSTox Substance ID | DTXSID20349105 | [2][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [6][7][8] |

| Boiling Point | 172 °C at 760 mmHg | [9][10] |

| Density | ~1.006 g/cm³ | [9][10] |

| Flash Point | 66.8 - 67 °C | [9][10] |

| Refractive Index | ~1.419 | [9][10] |

| Solubility | Soluble in ethyl acetate (B1210297) and dichloromethane | [6] |

| Vapor Pressure | 1.36 mmHg at 25°C | [9][10] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C to 8°C) | [3][4][6] |

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. The most common methods involve the oxidation of the corresponding alcohol or the reduction of a carboxylic acid derivative.

This method utilizes the partial reduction of an ester to an aldehyde using Diisobutylaluminium hydride (DIBAL-H). It is a widely used laboratory-scale synthesis.[5][7][11]

Objective: To synthesize this compound via the reduction of methyl 5-chloropentanoate.

Reactants:

-

Methyl 5-chloropentanoate (1.0 eq)

-

DIBAL-H (1 M solution in toluene (B28343), 1.27 eq)

-

Toluene (Anhydrous)

-

6N Hydrochloric acid

-

Water (Deionized)

-

Anhydrous Sodium Sulfate

Procedure:

-

A solution of Methyl 5-chloropentanoate (3.5 mL, 23.6 mmol) in anhydrous toluene (130 mL) is prepared in a flame-dried, three-necked flask under an argon atmosphere.[5]

-

The solution is cooled to -78 °C using a dry ice/acetone bath.[5]

-

DIBAL-H solution (30 mL, 30 mmol) is added dropwise over 1 hour, maintaining the temperature at -78 °C.[5]

-

The reaction mixture is stirred for an additional 3 hours at -78 °C after the addition is complete.[7]

-

The reaction is quenched by the slow, dropwise addition of 6N hydrochloric acid (50 mL).[5][7]

-

The mixture is allowed to warm to room temperature.[5]

-

The organic and aqueous layers are separated. The organic layer is washed twice with water, dried over anhydrous sodium sulfate, and the solvent is partially evaporated under reduced pressure.[5]

-

The resulting this compound is obtained as a clear, colorless liquid (yield: 49% by NMR). The product is typically used in the next step without further purification and should be stored at 4°C under an argon atmosphere.[5][7]

References

- 1. This compound | 20074-80-0 | Benchchem [benchchem.com]

- 2. This compound | C5H9ClO | CID 643048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 20074-80-0 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound; CAS No.: 20074-80-0 [chemshuttle.com]

- 7. This compound | 20074-80-0 [chemicalbook.com]

- 8. This compound [chembk.com]

- 9. chembk.com [chembk.com]

- 10. This compound | 20074-80-0 [chemnet.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 5-Chloropentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-chloropentanal (CAS No: 20074-80-0), a valuable bifunctional molecule in organic synthesis. Due to the limited availability of published experimental spectra, this document focuses on predicted data based on the compound's structure and typical spectroscopic behavior of analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by analyzing the spectral data of similar aliphatic aldehydes and chlorinated alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | CHO |

| ~3.6 | Triplet (t) | 2H | CH₂-Cl |

| ~2.5 | Triplet of triplets (tt) | 2H | CH₂-CHO |

| ~1.8 | Quintet | 2H | CH₂-CH₂Cl |

| ~1.7 | Sextet | 2H | CH₂-CH₂CHO |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~202 | C=O |

| ~45 | CH₂-Cl |

| ~43 | CH₂-CHO |

| ~32 | CH₂-CH₂Cl |

| ~21 | CH₂-CH₂CHO |

Infrared (IR) Spectroscopy

Table 3: Predicted Principal IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2960-2850 | Medium-Strong | C-H Stretch | Aliphatic C-H |

| ~2830, ~2730 | Medium (distinctive) | C-H Stretch | Aldehydic C-H |

| ~1725 | Strong | C=O Stretch | Aldehyde C=O |

| ~1465 | Medium | C-H Bend | CH₂ Scissoring |

| ~725 | Strong | C-Cl Stretch | Alkyl Halide C-Cl |

Mass Spectrometry (MS)

Table 4: Predicted Major Mass-to-Charge Ratios (m/z) for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 120/122 | Moderate | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |

| 91/93 | Moderate | [M-CHO]⁺ |

| 84 | Moderate | [M-HCl]⁺ (McLafferty Rearrangement) |

| 55 | Strong | [C₄H₇]⁺ |

| 44 | Strong | [CH₂=CHO]⁺ (McLafferty Rearrangement) |

| 29 | Moderate | [CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Pipettes

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Acquire the spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire 1024-2048 scans with a relaxation delay of 2-5 seconds, using broadband proton decoupling.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the TMS reference peak to 0.00 ppm.

IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Isopropanol (B130326) or acetone (B3395972) for cleaning

-

Soft laboratory wipes

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

After the measurement, clean the ATR crystal thoroughly with a soft wipe soaked in isopropanol or acetone and allow it to dry completely.

Mass Spectrometry

Objective: To obtain the mass spectrum of this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

-

This compound

-

Dichloromethane or other suitable volatile solvent

-

GC-MS system equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

A non-polar capillary GC column (e.g., DB-5ms or equivalent).

Procedure:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in dichloromethane.

-

Set the GC-MS operating conditions. A typical starting point would be:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 25-250

-

-

Inject 1 µL of the sample solution into the GC.

-

Acquire the data and analyze the mass spectrum of the chromatographic peak corresponding to this compound.

Visualization of a Key Fragmentation Pathway

Mass spectrometry of this compound is expected to show characteristic fragmentation patterns. One of the most significant is the McLafferty rearrangement, which is common for carbonyl compounds with a γ-hydrogen. The following diagram illustrates this process.

Caption: McLafferty Rearrangement of this compound.

Physical properties of 5-Chloropentanal (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 5-Chloropentanal, a valuable building block in organic synthesis. The information presented herein is intended to support laboratory research, process development, and quality control activities.

Core Physical Properties

This compound (CAS No. 20074-80-0) is a colorless to light yellow liquid aldehyde.[1] Its fundamental physical characteristics are crucial for handling, reaction setup, and purification processes.

Data Presentation

The primary physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 172 | °C | at 760 mmHg[1][2][3][4] |

| Density | 1.006 | g/cm³ | Not Specified[1][2][3] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standardized methodologies for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, the reported boiling point is 172°C at standard atmospheric pressure (760 mmHg).[1][2][3][4] A common and reliable method for determining the boiling point of a small quantity of liquid is the Thiele tube method.

Methodology: Thiele Tube Boiling Point Determination

-

Sample Preparation: A small volume (a few drops) of this compound is placed into a small test tube (fusion tube).

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated. This design ensures uniform heating of the oil bath via convection currents.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[5]

-

Pressure Correction: The observed boiling point should be corrected to standard pressure if the determination is carried out at a significantly different atmospheric pressure.

Determination of Density

Density is a measure of mass per unit volume. The density of this compound is reported to be approximately 1.006 g/cm³.[1][2][3] A standard method for determining the density of liquids is ASTM D4052, which utilizes a digital density meter.

Methodology: Density Determination using a Digital Density Meter (ASTM D4052)

-

Apparatus: A digital density meter equipped with an oscillating U-tube is required. The instrument must be calibrated according to the manufacturer's instructions, typically using dry air and distilled water at a known temperature.

-

Sample Introduction: A small volume (approximately 0.7 mL) of this compound is introduced into the oscillating sample tube.[4] Care must be taken to ensure the sample is free of air bubbles.

-

Measurement Principle: The instrument measures the change in the oscillating frequency of the U-tube when filled with the sample. This change in frequency is directly related to the mass, and therefore the density, of the liquid in the constant volume of the U-tube.

-

Data Acquisition: The instrument, using its calibration data, calculates and displays the density of the sample.[1] The measurement should be performed at a controlled temperature.

-

Reporting: The density is typically reported in g/cm³ or g/mL, along with the temperature at which the measurement was taken.

Visualized Experimental Workflow

The logical flow for the experimental determination of the physical properties of a liquid sample like this compound is depicted below. This workflow ensures a systematic approach to data acquisition and verification.

Caption: Experimental workflow for determining the density and boiling point of this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloropentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-chloropentanal. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative descriptions, general chemical principles, and detailed experimental protocols that can be employed to determine these properties.

Core Properties of this compound

This compound is a colorless liquid characterized by a pungent odor.[1][2] It is a bifunctional organic molecule, featuring a terminal aldehyde group and a chlorine atom at the 5-position. This structure dictates its reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉ClO | [3] |

| Molecular Weight | 120.58 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Odor | Pungent | [2] |

| Boiling Point | Approximately 120-125 °C | [4] |

| Storage Temperature | 2-8 °C or under -20 °C (freezer) | [4] |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Rationale/Reference(s) |

| Water | Likely slightly soluble | The polar aldehyde group can form hydrogen bonds with water, but the five-carbon alkyl chain and the chloro group reduce overall polarity. The related compound, 5-chloropentanol, is described as slightly soluble in water. |

| Polar Aprotic Solvents | Soluble | Described as soluble in ethyl acetate (B1210297) and dichloromethane.[4] |

| (e.g., Ethyl Acetate, Dichloromethane) | ||

| Polar Protic Solvents | Likely soluble | The aldehyde group should allow for miscibility with alcohols like methanol (B129727) and ethanol. |

| (e.g., Methanol, Ethanol) | ||

| Nonpolar Solvents | Likely soluble | The alkyl chain suggests some solubility in nonpolar solvents like hexane. |

| (e.g., Hexane) |

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the water solubility of organic compounds and can be adapted for this compound.

Objective: To determine the concentration of this compound in a saturated aqueous solution at a controlled temperature.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

A validated analytical method for this compound quantification (e.g., GC-MS or HPLC-UV after derivatization)

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Place the flask in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study may be needed to determine the time to reach equilibrium.

-

After equilibration, allow the mixture to stand undisturbed at the same temperature to allow for phase separation.

-

Centrifuge an aliquot of the aqueous layer to remove any dispersed micro-droplets of the undissolved compound.

-

Carefully withdraw a known volume of the clear aqueous phase.

-

Dilute the aqueous sample to a concentration within the working range of the analytical method.

-

Quantify the concentration of this compound in the sample using the validated analytical method.

-

Perform the experiment in triplicate to ensure reproducibility.

Stability Profile

This compound is expected to be susceptible to degradation via several pathways due to the presence of the reactive aldehyde group and the carbon-chlorine bond. Proper storage is crucial to maintain its integrity. It should be stored at refrigerated temperatures (2-8 °C) or in a freezer (under -20 °C) in a tightly sealed container under an inert atmosphere, and protected from light and moisture.[4]

Potential Degradation Pathways

-

Oxidation: The aldehyde group is prone to oxidation to form the corresponding carboxylic acid, 5-chloropentanoic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

-

Hydrolysis: The carbon-chlorine bond may undergo slow hydrolysis to yield 5-hydroxypentanal. This reaction can be catalyzed by acidic or basic conditions.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly in the presence of acid or base catalysts.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocol outlines a general approach.

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Deionized water

-

Temperature-controlled ovens

-

Photostability chamber

-

A validated stability-indicating analytical method (e.g., HPLC-UV/MS or GC-MS)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid or liquid compound to dry heat in an oven (e.g., 70 °C).

-

Photodegradation: Expose the compound (in solution and as a solid) to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating method to separate and quantify the parent compound and any degradation products.

-

Control Samples: Store control samples (unstressed) under refrigerated and dark conditions to compare against the stressed samples.

Analytical Methodologies

The analysis of this compound, particularly for stability and solubility studies, requires a validated analytical method. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are suitable techniques. Due to the reactivity of the aldehyde group, derivatization is often employed to improve chromatographic performance and detection sensitivity.

GC-MS Analysis

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Derivatization with agents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve its thermal stability and chromatographic behavior.

HPLC-UV/MS Analysis

HPLC is a versatile technique for the analysis of a wide range of compounds. For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common approach to form a stable, UV-active derivative that can be readily detected by a UV detector. LC-MS can also be used for more sensitive and specific detection.

Biological Interactions and Signaling Pathways

Currently, there is no publicly available information to suggest that this compound is directly involved in specific biological signaling pathways. As a reactive aldehyde, it has the potential to interact non-specifically with biological macromolecules such as proteins and DNA, which could lead to cytotoxicity. However, detailed studies on its biological activity and mechanism of action are lacking.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While specific quantitative data is scarce, a qualitative understanding of its properties can be derived from its chemical structure and comparison with related compounds. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability characteristics of this compound, which is crucial for its application in research, drug development, and other scientific endeavors. The inherent reactivity of the aldehyde and the presence of a chloroalkane chain necessitate careful handling and storage to ensure the integrity of the compound.

References

Reactivity Profile of the Aldehyde Group in 5-Chloropentanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropentanal is a bifunctional organic molecule featuring a reactive aldehyde group and a terminal chloroalkane. This combination makes it a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and functionalized linear chains. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, including its synthesis, typical nucleophilic addition reactions, and its propensity for intramolecular cyclization. While quantitative kinetic and thermodynamic data for this compound is limited in the public domain, this guide presents data for analogous compounds to provide a substantive profile of its expected reactivity. Detailed experimental protocols for key transformations are also provided as a starting point for laboratory investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and for developing appropriate experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO | [1] |

| Molecular Weight | 120.58 g/mol | [1] |

| Boiling Point | 172 °C at 760 mmHg | [1] |

| Density | 1.006 g/cm³ | [1] |

| Flash Point | 67 °C | [1] |

| Refractive Index | 1.419 | [2] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [1] |

Synthesis of this compound

The most commonly cited laboratory-scale synthesis of this compound involves the reduction of a corresponding ester, typically methyl 5-chloropentanoate, using a hydride reducing agent.

Experimental Protocol: Synthesis from Methyl 5-chloropentanoate

This protocol describes the reduction of methyl 5-chloropentanoate to this compound using diisobutylaluminium hydride (DIBALH).[3]

Materials:

-

Methyl 5-chlorovalerate (1.0 equiv)

-

Diisobutylaluminium hydride (DIBALH) in toluene (B28343) (1.27 equiv)

-

Toluene (anhydrous)

-

6N Hydrochloric acid

-

Water (deionized)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve methyl 5-chlorovalerate in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add the DIBALH solution dropwise to the cooled ester solution over a period of 1 hour, maintaining the temperature at -78 °C.

-

After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional 3 hours.

-

Quench the reaction by the slow, dropwise addition of 6N hydrochloric acid.

-

Allow the reaction mixture to gradually warm to room temperature.

-

Separate the organic and aqueous layers. Wash the organic layer twice with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often used in subsequent steps without further purification.[3]

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound via ester reduction.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is an electrophilic center and is susceptible to nucleophilic attack. Its reactivity is typical of aliphatic aldehydes and is influenced by both steric and electronic factors.

General Reactivity Profile

Aldehydes are generally more reactive than ketones towards nucleophiles due to less steric hindrance around the carbonyl carbon and the presence of only one electron-donating alkyl group. The electron-withdrawing effect of the chloro group at the 5-position is not expected to significantly influence the electrophilicity of the distant aldehyde carbonyl.

Nucleophilic Addition Reactions

The core reactivity of the aldehyde group involves the addition of nucleophiles to the carbonyl carbon. This section outlines key examples of such reactions.

The addition of organomagnesium halides (Grignard reagents) to this compound is a powerful method for carbon-carbon bond formation, leading to the synthesis of secondary alcohols.

Diagram 2: Grignard Reaction with this compound

Caption: General scheme for the Grignard reaction.

Experimental Protocol (General): [4][5]

-

Prepare the Grignard reagent from the corresponding alkyl or aryl halide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified time to ensure complete reaction.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the secondary alcohol.

The Wittig reaction provides a means to convert the aldehyde group of this compound into an alkene. This reaction involves a phosphorus ylide.

Diagram 3: Wittig Reaction of this compound

Caption: Synthesis of an alkene via the Wittig reaction.

Experimental Protocol (General): [6][7][8]

-

Prepare the phosphorus ylide by treating a phosphonium (B103445) salt with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) in an appropriate solvent (e.g., THF, DMSO, or a two-phase system).

-

Add a solution of this compound to the ylide solution at a suitable temperature (often ranging from -78 °C to room temperature).

-

Stir the reaction mixture for a period sufficient to ensure complete conversion.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the resulting alkene by chromatography to remove the triphenylphosphine (B44618) oxide byproduct.

This compound, possessing α-hydrogens, can undergo a base- or acid-catalyzed aldol (B89426) condensation, either as a self-condensation or a crossed-aldol condensation with another carbonyl compound.

Diagram 4: Self-Aldol Condensation of this compound

Caption: Aldol condensation pathway.

Experimental Protocol (General): [9][10][11]

-

Dissolve this compound in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base (e.g., sodium hydroxide (B78521) solution) or acid.

-

Stir the reaction at room temperature or with gentle heating.

-

If the aldol condensation product (an α,β-unsaturated aldehyde) precipitates, it can be isolated by filtration.

-

Otherwise, the reaction is worked up by neutralizing the catalyst and extracting the product.

Intramolecular Reactivity

The presence of the chloro group at the 5-position allows for the possibility of intramolecular reactions involving the aldehyde.

Intramolecular Cyclization via Reductive Amination

A key synthetic application of this compound is its conversion to piperidine (B6355638) derivatives. This is typically achieved through a reductive amination followed by an intramolecular nucleophilic substitution.

Diagram 5: Synthesis of N-Substituted Piperidines

Caption: Piperidine synthesis from this compound.

Mechanism: The reaction proceeds via the formation of an imine between this compound and a primary amine. This imine is then reduced in situ to the corresponding 5-chloroamylamine. The amine nitrogen then acts as a nucleophile, displacing the chloride in an intramolecular SN2 reaction to form the six-membered piperidine ring. The elimination of HCl from 5-chloroamylamine can occur upon heating an aqueous solution of the base.[12]

Quantitative Reactivity Data (Analogous Compounds)

Table 2: Kinetic Data for Reactions of Analogous Aldehydes

| Reaction | Aldehyde | Reagent/Conditions | Rate Constant | Reference |

| OH Radical Reaction | 4-Oxopentanal | Gas Phase, 296 K | (1.2 ± 0.5) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | [13] |

| Acetal Formation | Benzaldehyde | Propylene Glycol | Half-life dependent on conditions | [14] |

Table 3: Thermodynamic Data for Aldol Condensation of Analogous Aldehydes

| Reaction | Aldehyde | Thermodynamic Parameter | Value | Reference |

| Aldol Condensation | Formaldehyde & Isobutyraldehyde | ΔHr | Exothermic | [15] |

| Aldol Condensation | Formaldehyde & Isobutyraldehyde | ΔGr | Spontaneous | [15] |

Conclusion

This compound is a valuable synthetic intermediate due to the orthogonal reactivity of its aldehyde and chloroalkyl functionalities. The aldehyde group undergoes a wide range of nucleophilic addition reactions, including Grignard, Wittig, and aldol reactions, providing access to a diverse array of molecular architectures. Furthermore, the molecule is predisposed to intramolecular cyclization, particularly after conversion of the aldehyde to an amine, offering an efficient route to piperidine derivatives. While specific quantitative reactivity data for this compound remains to be extensively documented, the qualitative reactivity profile and data from analogous systems presented in this guide provide a solid foundation for its application in research and development. The provided experimental protocols serve as a practical starting point for the synthesis and derivatization of this versatile bifunctional molecule.

References

- 1. This compound | 20074-80-0 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. amherst.edu [amherst.edu]

- 10. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sciencemadness Discussion Board - Synthesis of piperdine - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. researchgate.net [researchgate.net]

- 14. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]

- 15. Piperidine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 5-Chloropentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Carbonyl Electrophilicity

The carbonyl group (C=O) is a cornerstone of organic chemistry, and the electrophilic nature of its carbon atom dictates its reactivity in a vast array of chemical transformations. In aldehydes, the carbonyl carbon is particularly susceptible to nucleophilic attack due to the presence of only one alkyl substituent and a hydrogen atom, minimizing steric hindrance compared to ketones.[1][2] The magnitude of this electrophilicity is a critical parameter in predicting reaction rates, elucidating mechanisms, and designing synthetic pathways. 5-Chloropentanal, with its bifunctional nature—a reactive aldehyde and a halogenated alkyl chain—is a versatile building block in the synthesis of various organic molecules, including heterocyclic compounds and pharmaceutical intermediates.[3] A thorough understanding of its carbonyl carbon's electrophilicity is therefore essential for its effective application.

Factors Influencing the Electrophilicity of this compound

The electrophilicity of the carbonyl carbon in this compound is primarily influenced by the interplay of inductive and steric effects.

Inductive Effects

The chlorine atom at the 5-position exerts an electron-withdrawing inductive effect (-I) through the carbon chain. This effect, although attenuated by the distance from the carbonyl group, leads to a net withdrawal of electron density from the carbonyl carbon. This electron withdrawal intensifies the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. Compared to its non-halogenated analog, pentanal, this compound is expected to be a more potent electrophile.

Steric Effects

The 4-chlorobutyl group attached to the carbonyl carbon is a linear alkyl chain, which presents minimal steric hindrance to the approaching nucleophile. This is a key feature of aldehydes in general, contributing to their higher reactivity compared to ketones.[1]

Quantitative Assessment of Electrophilicity

While specific quantitative data for this compound is scarce, several well-established methods can be employed to determine and compare its electrophilicity.

Spectroscopic Analysis: ¹³C NMR Spectroscopy

The chemical shift of the carbonyl carbon in ¹³C NMR spectroscopy can serve as a qualitative indicator of its electrophilicity. A more downfield chemical shift generally correlates with a more electron-deficient (i.e., more electrophilic) carbonyl carbon.[4] For aldehydes, the carbonyl carbon typically resonates in the range of 190-200 ppm.[5][6][7] It is anticipated that the ¹³C NMR chemical shift of the carbonyl carbon in this compound would be at the lower end of this range, or even slightly downfield, compared to unsubstituted aliphatic aldehydes, reflecting the electron-withdrawing effect of the distant chlorine atom.

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Carbonyl Carbons

| Carbonyl Type | Typical Chemical Shift (ppm) |

| Aldehyde | 190 - 200 |

| Ketone | 205 - 220 |

| Ester | 160 - 180 |

| Carboxylic Acid | 170 - 185 |

Kinetic Studies and Linear Free-Energy Relationships

A more rigorous quantitative measure of electrophilicity can be obtained through kinetic studies of its reactions with a series of reference nucleophiles. The resulting rate constants can be used to determine its electrophilicity parameter (E) within the framework of linear free-energy relationships (LFERs) such as the Mayr-Patz equation.[8][9][10][11][12][13][14]

The Mayr-Patz Equation:

log k = s(N + E)

where:

-

k is the second-order rate constant.

-

s is a nucleophile-specific sensitivity parameter.

-

N is the nucleophilicity parameter of the reacting nucleophile.

-

E is the electrophilicity parameter of the electrophile (in this case, this compound).

By measuring the rate constants for the reaction of this compound with a series of well-characterized nucleophiles (with known N and s values), the electrophilicity parameter E can be determined.

The Taft Equation: Estimating Substituent Effects

The Taft equation is an LFER that separates the polar (σ*) and steric (E_s) effects of substituents on the rates of aliphatic reactions.[15][16][17]

The Taft Equation:

log(k/k₀) = ρσ + δE_s

where:

-

k and k₀ are the rate constants for the substituted and reference reactions, respectively.

-

ρ* and δ are reaction constants that describe the sensitivity to polar and steric effects.

-

σ* and E_s are the polar and steric substituent constants for a particular group.

Table 2: Estimated Taft Parameters for the 4-Chlorobutyl Group

| Parameter | Estimated Value | Rationale |

| σ* | > 0 | The chlorine atom is electron-withdrawing. The value is expected to be smaller than that of a chloromethyl group due to the distance from the reaction center. |

| E_s | ≈ 0 | The linear alkyl chain presents minimal steric bulk. |

Computational Chemistry: The Electrophilicity Index (ω)

Density Functional Theory (DFT) calculations can be employed to determine the global electrophilicity index (ω) of this compound.[22][23][24][25] This index provides a quantitative measure of the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. A higher ω value indicates a greater electrophilic character. The electrophilicity index can be calculated using the electronic chemical potential (μ) and the chemical hardness (η). This computational approach allows for a theoretical ranking of the electrophilicity of this compound relative to other aldehydes.[26]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the electrophilicity of an aldehyde like this compound.

Protocol for Determining the Mayr Electrophilicity Parameter (E)

This protocol outlines the kinetic measurements required to determine the electrophilicity parameter E for this compound.

Objective: To measure the second-order rate constants for the reaction of this compound with a series of reference nucleophiles of known N and s parameters.

Materials:

-

This compound (purified)

-

A series of reference nucleophiles (e.g., substituted enamines, silyl (B83357) enol ethers) with known N and s values.[9]

-

Anhydrous, inert solvent (e.g., acetonitrile, dichloromethane)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Stopped-flow apparatus (for fast reactions)

-

Standard laboratory glassware and reagents for solution preparation

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound and each reference nucleophile in the chosen solvent under an inert atmosphere.

-

Kinetic Measurements:

-

For reactions with half-lives greater than 10 seconds, use a standard UV-Vis spectrophotometer.

-

Equilibrate the solutions of the aldehyde and the nucleophile to the desired temperature (typically 20 °C).

-

Mix the solutions in a cuvette and immediately begin monitoring the change in absorbance of the nucleophile or the product over time at a predetermined wavelength.

-

For faster reactions, a stopped-flow apparatus will be necessary.

-

-

Data Analysis:

-

Determine the pseudo-first-order rate constant (kobs) by fitting the absorbance versus time data to a first-order exponential decay, ensuring a large excess of the aldehyde.

-

Calculate the second-order rate constant (k) by dividing kobs by the concentration of the aldehyde.

-

Repeat the measurements for each reference nucleophile.

-

-

Determination of E:

-

Plot log k versus the known N values for the reference nucleophiles.

-

The data should yield a linear relationship according to the Mayr-Patz equation.

-

The x-intercept of this plot will be -E.

-

Protocol for ¹³C NMR Analysis

Objective: To determine the chemical shift of the carbonyl carbon of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Prepare a solution of this compound in the deuterated solvent in an NMR tube.

-

Acquire a ¹³C NMR spectrum of the sample.

-

Identify the signal corresponding to the carbonyl carbon (expected in the 190-200 ppm range).

-

Compare the obtained chemical shift with that of other aldehydes to qualitatively assess its relative electrophilicity.

Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this compound have been definitively elucidated in the literature, its electrophilic nature suggests potential interactions with biological nucleophiles. Aldehydes are known to react with biomolecules such as proteins and enzymes, potentially leading to cellular responses.[3] The following diagrams illustrate the general principles of electrophilicity and the workflow for its determination.

Caption: Factors influencing the electrophilicity of the carbonyl carbon.

Caption: Experimental workflow for determining the electrophilicity parameter E.

Conclusion

The electrophilicity of the carbonyl carbon in this compound is a key determinant of its reactivity. The presence of a chlorine atom in the alkyl chain is expected to enhance its electrophilic character through an inductive effect, with minimal steric hindrance. While direct quantitative data is limited, this guide provides a comprehensive framework for understanding and experimentally determining this crucial property. The outlined spectroscopic, kinetic, and computational methodologies offer robust approaches for quantifying the electrophilicity of this compound, enabling its more effective and predictable use in the synthesis of complex organic molecules for research, and particularly for drug development applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. This compound | 20074-80-0 | Benchchem [benchchem.com]

- 4. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. compoundchem.com [compoundchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Prof. H. Mayr [cup.uni-muenchen.de]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]

- 12. scispace.com [scispace.com]

- 13. Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. Taft equation - Wikipedia [en.wikipedia.org]

- 16. dalalinstitute.com [dalalinstitute.com]

- 17. scribd.com [scribd.com]

- 18. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 19. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 21. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Calculating Global Electrophilicity on Rowan | Rowan Documentation [docs.rowansci.com]

- 23. Global Electrophilicity | Rowan [rowansci.com]

- 24. researchgate.net [researchgate.net]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Reaction Mechanisms of 5-Chloropentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropentanal is a bifunctional organic compound featuring both an aldehyde and a primary alkyl chloride. This unique combination of reactive sites makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds and other intermediates relevant to the pharmaceutical industry. This technical guide provides a comprehensive overview of the potential reaction mechanisms involving this compound, supported by experimental data and detailed protocols. The reactions covered include intramolecular cyclization, nucleophilic additions, reductive amination, Grignard reactions, Wittig reactions, Corey-Chaykovsky reactions, oxidation, and reduction. This document aims to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development by elucidating the reactivity and synthetic utility of this important molecule.

Introduction

This compound (C₅H₉ClO) is a colorless liquid with a pungent odor, primarily utilized as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.[1] Its structure, possessing both a reactive aldehyde group and a halogenated alkyl chain, allows for a diverse range of chemical transformations.[2] This guide explores the key reaction mechanisms involving this compound, providing a theoretical framework alongside practical experimental details.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of a corresponding ester, such as methyl-5-chlorovalerate, using a reducing agent like diisobutylaluminium hydride (DIBALH).

Experimental Protocol: Synthesis of this compound from Methyl-5-chlorovalerate[3]

Materials:

-

Methyl-5-chlorovalerate

-

Diisobutylaluminium hydride (DIBALH) (1 M solution in toluene)

-

Toluene

-

6N Hydrochloric acid

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Dissolve methyl-5-chlorovalerate (1.0 eq) in toluene.

-

Cool the solution to -78 °C.

-

Slowly add DIBALH (1.27 eq) dropwise over 1 hour.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the dropwise addition of 6N hydrochloric acid.

-

Allow the mixture to warm to room temperature.

-

Separate the organic and aqueous layers.

-

Wash the organic layer twice with water.

-

Dry the organic layer with anhydrous sodium sulfate and concentrate to yield this compound.

| Reactant | Molar Eq. | Yield | Reference |

| Methyl-5-chlorovalerate | 1.0 | 49% | [3] |

Intramolecular Reactions

The presence of both an electrophilic aldehyde and a carbon atom susceptible to nucleophilic substitution allows for intramolecular cyclization reactions.

Intramolecular Acetal Formation

Under acidic conditions, the aldehyde can be protonated, making it more electrophilic. The hydroxyl group of the hydrate (B1144303) or a hemiacetal formed in the presence of water or an alcohol can then act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to form a cyclic ether, such as a tetrahydropyran (B127337) derivative.

Caption: Acid-catalyzed intramolecular cyclization of this compound.

Nucleophilic Addition and Related Reactions

The aldehyde functional group in this compound is a prime target for nucleophilic attack.

Reductive Amination

This compound can react with primary or secondary amines to form an imine or enamine, respectively. Subsequent reduction of the C=N double bond, typically with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields an amine.[4][5] This reaction is particularly useful for the synthesis of nitrogen-containing heterocycles. For example, reaction with a primary amine followed by intramolecular cyclization can lead to the formation of substituted piperidines.[2]

References

- 1. chembk.com [chembk.com]

- 2. This compound | 20074-80-0 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

5-Chloropentanal: A Technical Guide to its Physicochemical and Thermochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Chloropentanal (CAS No: 20074-80-0). Due to a lack of experimentally determined thermochemical data in publicly available literature, this document also details the standard experimental and computational methodologies that are applied to determine such properties for chlorinated aldehydes. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound and similar halogenated organic compounds.

Introduction

This compound, with the chemical formula C5H9ClO, is a chlorinated aliphatic aldehyde.[1][2] Its bifunctional nature, possessing both a reactive aldehyde group and a chlorinated alkyl chain, makes it a versatile intermediate in organic synthesis.[3] It is utilized in the preparation of a variety of compounds, including pesticides, dyes, and pharmaceutical intermediates.[1][2] Notably, it serves as a building block in the synthesis of bioactive molecules, with applications in the development of anti-tumor and antiviral drugs.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 20074-80-0 | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-Chlorovaleraldehyde, pentanal, 5-chloro- | [1] |

| Molecular Formula | C5H9ClO | [4] |

| Molecular Weight | 120.58 g/mol | [4] |

| Physical Properties | ||

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 172 °C at 760 mmHg | [1] |

| Density | 1.006 g/cm³ | [1] |

| Flash Point | 67 °C | [1] |

| Refractive Index | 1.419 | [1] |

| Vapor Pressure | 1.36 mmHg at 25°C | [1] |

| Solubility & Storage | ||

| Solubility | Soluble in polar aprotic solvents (e.g., ethyl acetate, dichloromethane) | [6] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |

Experimental Protocols

While specific experimental determinations of the thermochemical properties of this compound are not found in the literature, this section details a common synthesis protocol for the compound and outlines the general methodologies used for determining the enthalpy of formation of organic compounds.

Synthesis of this compound

A prevalent method for the synthesis of this compound is the reduction of a corresponding ester, such as methyl-5-chlorovalerate, using a reducing agent like Diisobutylaluminium hydride (DIBALH).[5][7]

Reactants and Equipment:

-

Methyl-5-chlorovalerate

-

Diisobutylaluminium hydride (DIBALH) solution (e.g., 1 mol/L in toluene)

-

6N Hydrochloric acid

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reactions at low temperatures and under an inert atmosphere

-

Separatory funnel

-

Rotary evaporator

-

A solution of methyl-5-chlorovalerate in toluene is prepared in a reaction vessel and cooled to -78 °C.

-

The DIBALH solution is added dropwise to the cooled solution over a period of one hour.

-

The reaction mixture is stirred for an additional three hours at -78 °C.

-

The reaction is quenched by the slow, dropwise addition of 6N hydrochloric acid.

-

The mixture is allowed to warm to room temperature.

-

The organic and aqueous layers are separated.

-

The organic layer is washed twice with water.

-

The washed organic layer is dried over anhydrous sodium sulfate.

-

The solvent is partially evaporated to yield this compound as a clear, colorless liquid.

The following diagram illustrates the workflow for this synthesis protocol.

References

- 1. chembk.com [chembk.com]

- 2. Pentanal, 5-chloro- [chembk.com]

- 3. This compound | 20074-80-0 | Benchchem [benchchem.com]

- 4. This compound | C5H9ClO | CID 643048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 20074-80-0 [chemicalbook.com]

- 6. This compound; CAS No.: 20074-80-0 [chemshuttle.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Discovery and Synthesis of 5-Chloropentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropentanal, a bifunctional molecule featuring a terminal aldehyde and a primary alkyl chloride, serves as a versatile intermediate in the synthesis of a wide array of more complex chemical entities, including pharmaceuticals and heterocyclic compounds. Its discovery and the subsequent development of synthetic methodologies reflect the broader evolution of organic synthesis, from classical oxidation and reduction techniques to more modern, selective reagents. This technical guide provides a comprehensive overview of the historical and contemporary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in their synthetic endeavors.

Introduction and Historical Perspective

The precise first synthesis of this compound is not prominently documented in readily accessible historical literature, suggesting it likely emerged as a useful, albeit not headline-grabbing, intermediate in the mid-20th century with the expansion of synthetic organic chemistry. The need for ω-halogenated aldehydes as precursors for cyclization and chain-extension reactions would have driven early explorations into their synthesis. Initial methods likely relied on the fundamental transformations available at the time, such as the oxidation of the corresponding alcohol, 5-chloropentan-1-ol, or the manipulation of other five-carbon feedstocks.

The evolution of synthetic methods for this compound has been marked by a drive for milder conditions, higher yields, and greater functional group tolerance, a common theme in the advancement of synthetic chemistry.

Key Synthetic Methodologies

Several distinct strategies have been employed for the synthesis of this compound. These can be broadly categorized into:

-

Oxidation of 5-Chloropentan-1-ol: This is arguably the most common and direct approach, leveraging the readily available starting alcohol.

-

Reduction of 5-Chloropentanoic Acid Derivatives: The partial reduction of esters or other derivatives of 5-chloropentanoic acid offers another viable route.

-

Ring-Opening of Cyclic Ethers: The cleavage of tetrahydropyran-based precursors provides an alternative pathway to this linear aldehyde.

-

Direct Chlorination of Pentanal Derivatives: While conceptually straightforward, this method requires careful control to achieve the desired regioselectivity.

The following sections will delve into the specifics of these methodologies, providing detailed experimental protocols and comparative data.

Data Presentation: A Comparative Analysis of Synthetic Routes

The choice of synthetic route to this compound often depends on factors such as the scale of the reaction, the availability of starting materials, and the desired purity of the final product. The following table summarizes quantitative data for some of the most common methods.

| Synthetic Method | Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Reported Yield | Reference |

| Swern Oxidation | 5-Chloropentan-1-ol | Oxalyl dichloride, DMSO, Triethylamine | -78 °C to Room Temperature | ~0.5 - 1 hour | ~85% | [1] |

| Dess-Martin Oxidation | 5-Chloropentan-1-ol | Dess-Martin Periodinane (DMP) | Room Temperature | 0.5 - 2 hours | High (Specific yield not cited) | [2][3] |

| PCC Oxidation | 5-Chloropentan-1-ol | Pyridinium (B92312) chlorochromate (PCC), Celite | Room Temperature | 2 - 4 hours | Moderate to High (Specific yield not cited) | [4] |

| DIBALH Reduction | Methyl 5-chlorovalerate | Diisobutylaluminium hydride (DIBALH) | -78 °C | 4 hours | 49% | [5][6][7] |

| Direct Chlorination | Pentanal | Thionyl chloride (SOCl₂) | 0 - 5 °C | Not specified | High selectivity (Specific yield not cited) | [8] |

Experimental Protocols

Oxidation of 5-Chloropentan-1-ol

The oxidation of 5-chloropentan-1-ol is a widely used laboratory-scale method due to the commercial availability of the starting material and the development of numerous mild and selective oxidizing agents.[8]

The Swern oxidation is a highly reliable method that avoids the use of heavy metals and proceeds under very mild conditions, making it suitable for sensitive substrates.[9]

Experimental Protocol:

-

Preparation of the Oxidizing Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl dichloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation of DMSO: To this solution, slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in anhydrous DCM via the dropping funnel, ensuring the internal temperature is maintained below -60 °C. Stir the resulting mixture for 15 minutes.

-